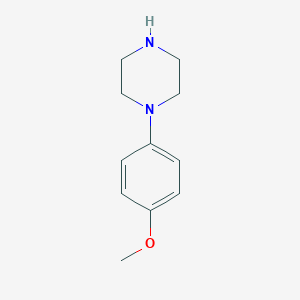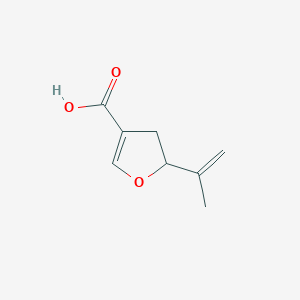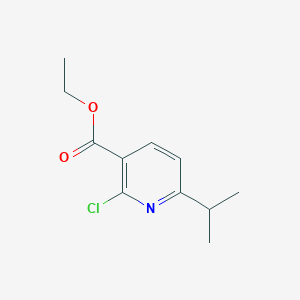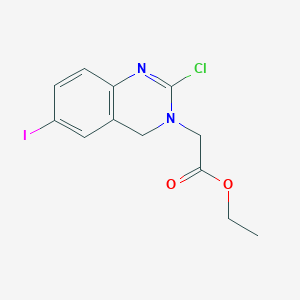
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is an organic compound that is widely used in scientific research. It is a quinazolinone derivative that has shown potential as an anti-cancer agent. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves several pathways. It has been shown to activate the JNK signaling pathway, which leads to the induction of apoptosis in cancer cells. The compound also inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. Additionally, Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects. The compound inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
実験室実験の利点と制限
One of the advantages of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of the compound is its solubility. Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is poorly soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, research could focus on the development of more soluble derivatives of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate, which could improve its efficacy as a cancer treatment.
合成法
The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves a multi-step process. The first step is the synthesis of 2-chloro-6-iodoquinazoline, which is achieved by reacting 2-chloro-6-nitroquinazoline with sodium iodide and a reducing agent such as iron powder. The resulting 2-chloro-6-iodoquinazoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate.
科学的研究の応用
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes involved in cancer cell proliferation and angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
特性
IUPAC Name |
ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCWNWOFSPPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557015 |
Source


|
| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116027-13-5 |
Source


|
| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

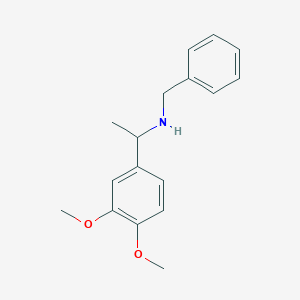
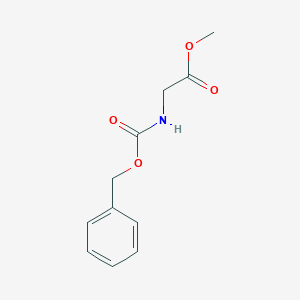
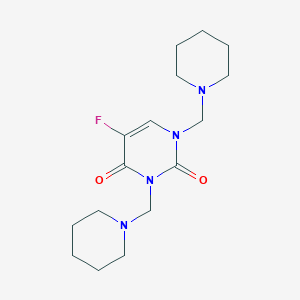

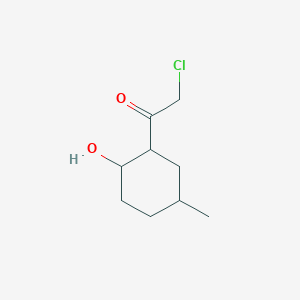
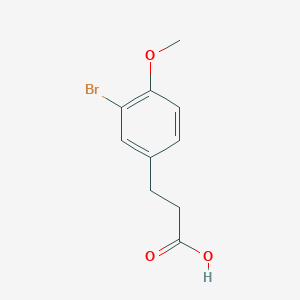
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
